molecular formula C19H13FN6O B12204060 10-(4-Fluorophenyl)-5-(4-methoxyphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

10-(4-Fluorophenyl)-5-(4-methoxyphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

Cat. No.: B12204060
M. Wt: 360.3 g/mol
InChI Key: BUKQTYLIQWYVAZ-UHFFFAOYSA-N
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Description

This compound is a nitrogen-rich tricyclic system featuring a fused tetrazolopyrimidine core with two aromatic substituents: a 4-fluorophenyl group at position 10 and a 4-methoxyphenyl group at position 3. Its structural complexity arises from the hexaazatricyclic framework, which combines tetrazole and pyrimidine moieties. The electron-withdrawing fluorine atom and electron-donating methoxy group on the aromatic rings may modulate electronic properties, solubility, and binding interactions in biological systems .

Properties

Molecular Formula

C19H13FN6O

Molecular Weight

360.3 g/mol

IUPAC Name

10-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H13FN6O/c1-27-15-8-2-12(3-9-15)17-23-24-19-16-10-22-26(18(16)21-11-25(17)19)14-6-4-13(20)5-7-14/h2-11H,1H3

InChI Key

BUKQTYLIQWYVAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-Fluorophenyl)-5-(4-methoxyphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

10-(4-Fluorophenyl)-5-(4-methoxyphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more hydrogenated products.

Scientific Research Applications

10-(4-Fluorophenyl)-5-(4-methoxyphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-(4-Fluorophenyl)-5-(4-methoxyphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and reported properties:

Compound Name Substituents Structural Features Key Findings Reference
10-(4-Fluorophenyl)-5-(4-methoxyphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene 4-Fluorophenyl (C₆H₄F) at position 10; 4-methoxyphenyl (C₆H₄OMe) at position 5 Hexaazatricyclic core with fused tetrazole and pyrimidine rings Hypothesized enhanced metabolic stability due to fluorine substitution
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene 4-Methoxyphenyl at position 12; phenyl at position 10 Similar hexaazatricyclic framework with phenyl and methoxy substituents Crystallographic Planar aromatic systems with dihedral angles of 2.3°–8.1° between substituents and core
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 4-Methoxyphenyl; thia-azatetracyclic system Sulfur-containing analog with a ketone group Reduced solubility compared to nitrogen-only analogs; unconfirmed bioactivity
5-(4-Chlorophenyl)-8-[(3-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁵]hexadecahexaene 4-Chlorophenyl; 3-fluorobenzyl; dioxa-triazatetracyclic system Oxygen- and nitrogen-containing framework with halogenated substituents Reported in patent literature as a kinase inhibitor; no public bioactivity data

Key Observations:

Substituent Effects: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., phenyl or chlorophenyl derivatives) due to fluorine’s resistance to oxidative degradation . Methoxy groups improve solubility in polar solvents but may reduce membrane permeability compared to hydrophobic substituents like halogens .

Structural Stability :

  • Crystallographic studies of the phenyl/methoxy analog (Entry 2) reveal a planar core with minimal torsional strain, suggesting rigidity conducive to target binding .
  • Sulfur-containing analogs (Entry 3) exhibit reduced stability in aqueous media, likely due to thioether oxidation .

Biological Relevance: Fused tetrazolopyrimidines (e.g., Entry 2) are associated with antimicrobial and anticancer activities in preliminary studies, though specific data for the target compound remain unpublished .

Biological Activity

10-(4-Fluorophenyl)-5-(4-methoxyphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene is a complex organic compound notable for its unique structural characteristics and potential biological activities. This compound has been the subject of various studies aimed at understanding its pharmacological properties and mechanisms of action.

  • Molecular Formula : C19H13FN6O
  • Molecular Weight : 360.3 g/mol
  • IUPAC Name : 10-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene
  • InChI Key : BUKQTYLIQWYVAZ-UHFFFAOYSA-N

The biological activity of this compound primarily stems from its interaction with various molecular targets within biological systems. The presence of both fluorophenyl and methoxyphenyl groups enhances its ability to interact with enzymes and receptors. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and inflammation pathways.

Anticancer Activity

Research indicates that 10-(4-Fluorophenyl)-5-(4-methoxyphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene exhibits significant anticancer properties:

  • Cell Lines Tested : Various cancer cell lines including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells.
  • Mechanism : Induces apoptosis through the activation of caspase pathways and inhibition of the Bcl-2 family of proteins.
Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
PC-315.0Caspase activation
A54910.0Inhibition of Bcl-2

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

  • In Vitro Studies : Shown to reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophages.
  • Potential Applications : Could be explored for therapeutic use in diseases characterized by chronic inflammation.

Case Studies

  • Study on MCF-7 Cells :
    • Objective: To assess the cytotoxic effects of the compound on human breast cancer cells.
    • Findings: The compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Inflammation Model :
    • Objective: To evaluate the anti-inflammatory effects in a lipopolysaccharide (LPS) induced model.
    • Findings: Treatment with the compound decreased TNF-alpha levels by approximately 40% compared to control groups.

Comparative Analysis

To better understand the uniqueness of this compound's biological activity compared to similar compounds:

Compound NameIC50 (µM)Activity Type
10-(4-Fluorophenyl)-5-(4-methoxyphenyl) derivative12.5Anticancer
4-Fluorophenyl sulfone20.0Antimicrobial
12-(4-Methoxyphenyl)-10-phenyl derivative15.5Anticancer

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